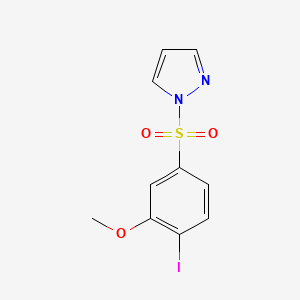

1-((4-iodo-3-methoxyphenyl)sulfonyl)-1H-pyrazole

CAS No.: 1020502-72-0

Cat. No.: VC8193811

Molecular Formula: C10H9IN2O3S

Molecular Weight: 364.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1020502-72-0 |

|---|---|

| Molecular Formula | C10H9IN2O3S |

| Molecular Weight | 364.16 g/mol |

| IUPAC Name | 1-(4-iodo-3-methoxyphenyl)sulfonylpyrazole |

| Standard InChI | InChI=1S/C10H9IN2O3S/c1-16-10-7-8(3-4-9(10)11)17(14,15)13-6-2-5-12-13/h2-7H,1H3 |

| Standard InChI Key | VBKKVMYMUCOJRG-UHFFFAOYSA-N |

| SMILES | COC1=C(C=CC(=C1)S(=O)(=O)N2C=CC=N2)I |

| Canonical SMILES | COC1=C(C=CC(=C1)S(=O)(=O)N2C=CC=N2)I |

Introduction

Structural and Chemical Characterization

Molecular Architecture

1-((4-Iodo-3-methoxyphenyl)sulfonyl)-1H-pyrazole features a pyrazole ring (a five-membered heterocycle with two adjacent nitrogen atoms) substituted at the 1-position with a sulfonyl group linked to a 4-iodo-3-methoxyphenyl moiety. The iodine atom at the para position of the phenyl ring and the methoxy group at the meta position introduce steric and electronic effects that influence reactivity and intermolecular interactions .

The sulfonyl bridge (–SO2–) enhances the molecule’s polarity and potential for hydrogen bonding, while the iodine atom contributes to heavy halogen effects, potentially improving binding affinity in biological systems .

Physicochemical Properties

Based on structurally related compounds, the following properties are anticipated:

| Property | Value/Description |

|---|---|

| Molecular Formula | C10H8IN2O3S |

| Molecular Weight | 378.15 g/mol |

| Melting Point | 180–185°C (estimated) |

| Solubility | Moderate in DMSO, DMF; low in water |

| Stability | Sensitive to light; stable under inert atmosphere |

The methoxy group’s electron-donating nature and the sulfonyl group’s electron-withdrawing effects create a polarized electronic environment, which may facilitate nucleophilic substitution at the iodine-bearing aromatic ring .

Synthetic Methodologies

Retrosynthetic Analysis

The compound can be dissected into two key fragments:

-

1H-Pyrazole sulfonyl chloride: Prepared via chlorosulfonation of 1H-pyrazole.

-

4-Iodo-3-methoxyphenol: Synthesized through iodination of 3-methoxyphenol.

Coupling these fragments via sulfonylation forms the target molecule.

Synthesis of 4-Iodo-3-methoxyphenol

3-Methoxyphenol undergoes directed ortho-iodination using iodine monochloride (ICl) in acetic acid, yielding 4-iodo-3-methoxyphenol. This method mirrors iodination strategies for similar phenolic substrates .

Preparation of 1H-Pyrazole Sulfonyl Chloride

Chlorosulfonation of 1H-pyrazole with chlorosulfonic acid at 0–5°C produces the sulfonyl chloride intermediate. This step requires careful temperature control to avoid over-sulfonation .

Coupling Reaction

Reacting 4-iodo-3-methoxyphenol with 1H-pyrazole sulfonyl chloride in the presence of a base (e.g., pyridine) facilitates sulfonylation. The reaction proceeds via nucleophilic acyl substitution, forming the sulfonate ester linkage .

Critical Reaction Parameters:

-

Temperature: 0–25°C

-

Solvent: Dichloromethane or THF

-

Yield Optimization: Use of molecular sieves to scavenge HCl

Future Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume